molecular formula C6H3BrINO2 B108319 4-Bromo-2-iodo-1-nitrobenzene CAS No. 343864-78-8

4-Bromo-2-iodo-1-nitrobenzene

Cat. No.: B108319
CAS No.: 343864-78-8
M. Wt: 327.9 g/mol
InChI Key: VWDMDPDGACOPSR-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-1-nitrobenzene is an organic compound with the molecular formula C6H3BrINO2 It is a derivative of nitrobenzene, characterized by the presence of bromine, iodine, and nitro functional groups on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-iodo-1-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodo-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitrating mixtures under acidic conditions.

    Reduction: Reducing agents such as tin(II) chloride, iron, or catalytic hydrogenation.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products

    Reduction: 4-Bromo-2-iodoaniline.

    Cross-Coupling: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

4-Bromo-2-iodo-1-nitrobenzene is used in several scientific research applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Potential use in the synthesis of biologically active compounds with therapeutic properties.

    Industry: Used in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-1-nitrobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the nitro group. This activation facilitates electrophilic aromatic substitution reactions. In reduction reactions, the nitro group is converted to an amine, altering the electronic properties of the molecule and enabling further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-iodo-1-nitrobenzene is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity in cross-coupling reactions and make it a valuable intermediate in organic synthesis.

Biological Activity

4-Bromo-2-iodo-1-nitrobenzene (C6H3BrINO2) is a halogenated aromatic compound with notable applications in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of both bromine and iodine atoms along with a nitro group, contributes to its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C6H3BrINO2
  • Molecular Weight : 327.9 g/mol
  • IUPAC Name : this compound
  • CAS Number : 343864-78-8
  • Purity : Typically 97% .

The biological activity of this compound is primarily attributed to its ability to undergo electrophilic aromatic substitution reactions, which can lead to the formation of various derivatives that may interact with biological targets. The nitro group is known for its potential to generate reactive species that can induce cellular stress and damage DNA, potentially leading to genotoxic effects.

Genotoxicity

Research indicates that compounds similar to this compound may exhibit genotoxic properties. In vitro studies have shown that halogenated nitrobenzenes can cause DNA damage and chromosomal aberrations in mammalian cell lines. Specific assays, such as the comet assay and micronucleus test, have been employed to assess the genotoxic potential of these compounds .

Case Studies

  • Genotoxic Assessment in Cell Lines :
    A study investigated the genotoxic effects of various nitroaromatic compounds using human cell lines. The results indicated that halogenated nitrobenzenes, including derivatives of this compound, induced significant DNA damage at concentrations as low as 100 µM, suggesting a concentration-dependent relationship between exposure and genotoxicity .
  • Mechanistic Insights via Gene Set Analysis :
    Another research effort utilized gene set analysis to identify pathways affected by exposure to nitroaromatic compounds. Key findings revealed upregulation of genes involved in DNA repair mechanisms (e.g., DDB2, GADD45A) when cells were exposed to genotoxic agents, indicating a cellular response aimed at mitigating DNA damage .

Comparative Biological Activity Table

CompoundGenotoxicityMechanism of ActionReferences
This compoundYesElectrophilic aromatic substitution
Similar Nitro CompoundsYesReactive oxygen species generation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2-iodo-1-nitrobenzene, and how do directing effects influence the reaction sequence?

  • Methodological Answer : Synthesis typically involves sequential halogenation and nitration. The nitro group (-NO₂) is introduced first due to its strong meta-directing effect, followed by bromination and iodination. For example, nitration of bromobenzene derivatives can yield nitro intermediates, after which iodination is performed under controlled conditions (e.g., using iodine monochloride in H₂SO₄). Reaction temperatures and stoichiometric ratios are critical to avoid over-halogenation. Ortho/para-directing effects of halogens must be considered when planning substitution sequences .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions via coupling patterns and chemical shifts.
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., 311.12 g/mol for C₆H₃BrINO₂) and isotopic patterns from bromine/iodine.
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, though crystallization may require slow evaporation in non-polar solvents .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with hexane/ethyl acetate gradients (5–20% EtOAc) separates nitroaromatic byproducts. Recrystallization in ethanol or dichloromethane/hexane mixtures improves purity. Monitor via TLC (Rf ~0.3–0.5 in 10% EtOAc/hexane) .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis. The nitro group is sensitive to reducing agents, while iodine may sublimate over time. Regularly assess purity via melting point (mp ~120–125°C, extrapolated from analogs) and NMR .

Advanced Research Questions

Q. How can SHELXL and ORTEP-3 be applied to refine and visualize the crystal structure of this compound?

  • Methodological Answer :

  • SHELXL : Use for small-molecule refinement against high-resolution X-ray data. Input HKL files with SHELXTL (Bruker AXS) to optimize anisotropic displacement parameters for heavy atoms (Br, I). Address twinning with TWIN/BASF commands if needed .
  • ORTEP-3 : Generate thermal ellipsoid diagrams to visualize molecular geometry and intermolecular interactions. Adjust GUI settings to highlight halogen bonding between iodine and nitro oxygen atoms .

Q. How does the regioselectivity of electrophilic substitution differ in this compound compared to its mono-halogenated analogs?

  • Methodological Answer : The nitro group directs incoming electrophiles to the meta position (C-5), while bromine and iodine compete as ortho/para directors. Steric hindrance from iodine at C-2 may favor para substitution. Computational modeling (DFT) predicts activation energies for competing pathways. Experimental validation via nitration or sulfonation reactions can confirm dominant sites .

Q. What challenges arise in computational modeling of this compound’s electronic properties, and how can they be mitigated?

  • Methodological Answer : Heavy atoms (Br, I) require relativistic corrections in DFT calculations. Use LANL2DZ basis sets for halogens to account for electron correlation. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Compare results with spectroscopic data (e.g., UV-Vis λmax) to validate models .

Q. How can researchers analyze competing decomposition pathways under thermal or photolytic conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Track mass loss at 150–250°C to identify decomposition products (e.g., NO₂ release).
  • GC-MS : Monitor for halogenated byproducts (e.g., bromobenzene, iodobenzene) after photolysis in acetonitrile.
  • Kinetic Studies : Use Arrhenius plots to compare activation energies for nitro group reduction vs. C-I bond cleavage .

Q. Comparative Analysis

Q. How do the spectroscopic properties of this compound compare to 4-Bromo-1-nitrobenzene (CAS: 586-78-7)?

  • Methodological Answer : The additional iodine substituent in this compound introduces:

  • Downfield shifts in ¹H NMR (C-3 proton at δ 8.2–8.5 ppm due to deshielding).
  • Redshifted UV absorbance (λmax ~320 nm vs. 290 nm for mono-halogenated analogs) from increased conjugation.
  • Distinct IR stretches for C-I (~500 cm⁻¹) and C-Br (~600 cm⁻¹) .

Properties

IUPAC Name

4-bromo-2-iodo-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDMDPDGACOPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507343
Record name 4-Bromo-2-iodo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343864-78-8
Record name 4-Bromo-2-iodo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromo-2-iodo-1-nitrobenzene
4-Bromo-2-iodo-1-nitrobenzene
4-Bromo-2-iodo-1-nitrobenzene
4-Bromo-2-iodo-1-nitrobenzene
4-Bromo-2-iodo-1-nitrobenzene
4-Bromo-2-iodo-1-nitrobenzene

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